molecular formula C15H15BrN2O2S B365887 15-bromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione CAS No. 141581-83-1

15-bromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione

Cat. No.: B365887
CAS No.: 141581-83-1
M. Wt: 367.3g/mol
InChI Key: IVCYKDGSQAGJHW-UHFFFAOYSA-N
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Description

3-Bromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione typically involves multiple steps, including cyclization and bromination reactions. One common method involves the use of a brominated precursor, which undergoes cyclization under specific conditions to form the desired compound. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Bromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-benzothiophene: A simpler compound with a similar brominated benzothiophene structure.

  • 2,3,8,9,10,11-Hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine : A related compound without the bromine atom.

Uniqueness

3-Bromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is unique due to its specific combination of fused rings and the presence of a bromine atom

Properties

CAS No.

141581-83-1

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3g/mol

IUPAC Name

15-bromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione

InChI

InChI=1S/C15H15BrN2O2S/c16-9-6-5-8-11-14(21-13(8)12(9)19)17-10-4-2-1-3-7-18(10)15(11)20/h9H,1-7H2

InChI Key

IVCYKDGSQAGJHW-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)Br)C(=O)N2CC1

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)Br)C(=O)N2CC1

Origin of Product

United States

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